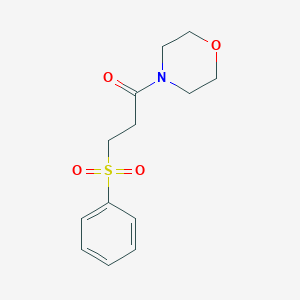![molecular formula C12H10N2O3S B285617 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B285617.png)
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone, also known as PDFO, is a compound that has attracted significant attention in the scientific community due to its potential applications in various areas of research. PDFO is a heterocyclic compound that contains a furanone ring and an oxadiazole ring, which are connected by a thioether linkage.
Wirkmechanismus
The mechanism of action of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways. This compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to have potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This compound has also been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, this compound has been found to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of 3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone. One area of research is the development of new synthetic methods for this compound that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of this compound, which can provide insights into its biological activities. Additionally, further research is needed to evaluate the safety and efficacy of this compound in vivo, which can pave the way for its clinical development as a new drug candidate.
Synthesemethoden
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with dihydropyran-2-one in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]dihydro-2(3H)-furanone has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. This compound has been found to be effective against a variety of bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to have potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C12H10N2O3S |
|---|---|
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]oxolan-2-one |
InChI |
InChI=1S/C12H10N2O3S/c15-11-9(6-7-16-11)18-12-14-13-10(17-12)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
DUQFKAHJMBZSBJ-UHFFFAOYSA-N |
SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC=CC=C3 |
Kanonische SMILES |
C1COC(=O)C1SC2=NN=C(O2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl {[2-(piperidin-1-yl)ethyl]sulfanyl}acetate](/img/structure/B285536.png)
![N-(3-chlorophenyl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285537.png)
![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![N-(2-methoxyphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285546.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285550.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N,N-dimethylpropanamide](/img/structure/B285553.png)

![N-(tert-butyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285556.png)
![1-(4-Tert-butylphenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B285557.png)
